13-(3-chloro-4-fluorophenyl)-10-phenyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chloro-4-fluorophenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-fluorophenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include phenylhydrazine, chloroform, and various catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-4-fluorophenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-fluorophenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share a similar indole core structure.
Thioxo Compounds: Compounds containing the thioxo group, such as thiosemicarbazides, exhibit similar chemical reactivity.
Uniqueness
What sets 2-(3-chloro-4-fluorophenyl)-5-phenyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1’,5’:1,6]pyrido[3,4-b]indol-1-one apart is its unique combination of functional groups and its potential for diverse biological activities. This makes it a valuable compound for further research and development .
Properties
CAS No. |
1008063-33-9 |
---|---|
Molecular Formula |
C25H17ClFN3OS |
Molecular Weight |
461.9g/mol |
IUPAC Name |
13-(3-chloro-4-fluorophenyl)-10-phenyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one |
InChI |
InChI=1S/C25H17ClFN3OS/c26-18-12-15(10-11-19(18)27)29-24(31)21-13-17-16-8-4-5-9-20(16)28-22(17)23(30(21)25(29)32)14-6-2-1-3-7-14/h1-12,21,23,28H,13H2 |
InChI Key |
RDFYOHDWZPYYSG-UHFFFAOYSA-N |
SMILES |
C1C2C(=O)N(C(=S)N2C(C3=C1C4=CC=CC=C4N3)C5=CC=CC=C5)C6=CC(=C(C=C6)F)Cl |
Canonical SMILES |
C1C2C(=O)N(C(=S)N2C(C3=C1C4=CC=CC=C4N3)C5=CC=CC=C5)C6=CC(=C(C=C6)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.